2-Nitro-7-propoxy-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-7-propoxybenzofuran is a chemical compound belonging to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Benzofuran derivatives have been extensively studied due to their unique structural features and wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-7-propoxybenzofuran can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of 2-unsubstituted benzofurans can be carried out using a mixture of nitric acid and acetic acid, leading to the formation of 2-nitrobenzofuran . Another method involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of 2-nitro-7-propoxybenzofuran typically involves large-scale nitration reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-7-propoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitrobenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino-substituted benzofuran derivatives.
Substitution: Formation of benzofuran derivatives with various functional groups replacing the nitro group.
Wissenschaftliche Forschungsanwendungen
2-Nitro-7-propoxybenzofuran has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-nitro-7-propoxybenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, the reduction of the nitro group to an amino group can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2-Nitro-7-propoxybenzofuran can be compared with other similar compounds, such as:
2-Nitrobenzofuran: Shares the nitro group but lacks the propoxy substituent, resulting in different biological activities and chemical properties.
7-Propoxybenzofuran: Lacks the nitro group, leading to different reactivity and applications.
2-Amino-7-propoxybenzofuran: Formed by the reduction of 2-nitro-7-propoxybenzofuran, with distinct biological activities.
The uniqueness of 2-nitro-7-propoxybenzofuran lies in its combination of the nitro and propoxy groups, which confer specific chemical reactivity and biological activities that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
56897-24-6 |
---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-nitro-7-propoxy-1-benzofuran |
InChI |
InChI=1S/C11H11NO4/c1-2-6-15-9-5-3-4-8-7-10(12(13)14)16-11(8)9/h3-5,7H,2,6H2,1H3 |
InChI-Schlüssel |
SIJHFWDVSRULQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.